Demonstrated Synthetic Viability: A Defined 60.9% Yield from a Controlled Amination
The compound can be reliably synthesized via a documented procedure using Boc protection of the corresponding amino alcohol. The reported isolated yield of 60.9% was achieved by reacting tert-butyl carbamate with the appropriate halide in the presence of triethylamine in dichloromethane at 0-20°C for 18 hours . This establishes a clear, quantitative benchmark for synthetic feasibility that is essential for project planning.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 60.9% |
| Comparator Or Baseline | Benchmark for establishing synthetic viability; no direct comparator yield found for exact same procedure on a different substrate. |
| Quantified Difference | N/A |
| Conditions | Reaction with tert-butyl carbamate and 5-chloropentan-2-ol, using triethylamine in dichloromethane at 0-20°C for 18 h. |
Why This Matters
A known and validated yield provides a critical starting point for route optimization, cost projection, and scaling efforts, reducing procurement risk for research programs.
